5-Bromo-N-isopropyl-3-methyl-2-pyridinamine
Overview
Description
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is a brominated pyridine derivative with the molecular formula C9H13BrN2. This compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the nitrogen atom, and a methyl group at the 3-position of the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating 3-methyl-2-pyridinamine with bromine in the presence of a suitable catalyst, such as iron(III) bromide.
N-Alkylation: The N-isopropyl group can be introduced by reacting 5-bromo-3-methyl-2-pyridinamine with isopropylamine under reflux conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as 5-bromo-N-isopropyl-3-methyl-2-pyridinone.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 5-aminopyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide and ammonia are employed, typically under heating conditions.
Major Products Formed:
Oxidation: 5-bromo-N-isopropyl-3-methyl-2-pyridinone
Reduction: 5-aminopyridine derivatives
Substitution: Hydroxyl or amino-substituted pyridines
Scientific Research Applications
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-Bromo-3-methyl-2-pyridinamine
5-Bromo-N-ethyl-3-methyl-2-pyridinamine
5-Bromo-N-propyl-3-methyl-2-pyridinamine
Uniqueness: 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the isopropyl group, in particular, provides distinct chemical properties compared to other similar compounds.
Biological Activity
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula , this compound features a bromine atom at the 5th position and isopropyl and methyl groups attached to the nitrogen and carbon atoms, respectively. This unique structure may confer various biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve the inhibition of key enzymes necessary for microbial growth, although specific targets remain to be fully elucidated.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Preliminary data suggest that it may have comparable efficacy to established anti-inflammatory drugs such as indomethacin and celecoxib.
Table 1: Inhibition of COX Enzymes
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Indomethacin | 9.17 | TBD | TBD |
Celecoxib | 5.46 | 0.78 | 7.23 |
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with caspase pathways.
Case Study: Apoptosis Induction
In a recent study, the compound was shown to significantly increase the levels of active caspases, indicating its potential as a pro-apoptotic agent. The results highlighted that treatment with the compound led to increased sub-G1 phase cell populations, suggesting effective induction of apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring have been explored to enhance potency and selectivity against specific biological targets.
Table 2: SAR Analysis of Pyridine Derivatives
Compound | Biological Activity |
---|---|
This compound | Antimicrobial, Anti-inflammatory, Anticancer |
5-Bromo-N-methyl-3-methyl-2-pyridinamine | Moderate Anticancer |
5-Bromo-N-isobutyl-3-methyl-2-pyridinamine | Low Antimicrobial |
Properties
IUPAC Name |
5-bromo-3-methyl-N-propan-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTGFSNUUQKKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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